molecular formula C22H23NO7 B563389 Noscapine-13C,d3 CAS No. 1217680-57-3

Noscapine-13C,d3

Cat. No.: B563389
CAS No.: 1217680-57-3
M. Wt: 417.437
InChI Key: AKNNEGZIBPJZJG-DSZYONIXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Noscapine-13C-d3 is synthesized through a series of chemical reactions that incorporate deuterium and carbon-13 isotopes into the noscapine molecule. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of Noscapine-13C-d3 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Noscapine-13C-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidation states of the molecule, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

Noscapine-13C-d3 exerts its effects through mechanisms similar to those of noscapine. The primary mechanism involves:

Comparison with Similar Compounds

Noscapine-13C-d3 is unique due to its isotopic labeling, which makes it an ideal internal standard for analytical applications. Similar compounds include:

These compounds share similar chemical structures and properties but differ in their specific isotopic labels and applications.

Biological Activity

Noscapine-13C,d3 is a deuterated and carbon-13 labeled derivative of noscapine, an isoquinoline alkaloid derived from opium. This compound has garnered attention for its biological activities, particularly in the realms of oncology and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Noscapine

Noscapine is primarily recognized for its antitussive (cough-suppressing) properties and anticancer effects. It operates by binding to tubulin, disrupting microtubule dynamics, and inducing cell cycle arrest, particularly at the G2/M phase. These mechanisms are critical in its application as a therapeutic agent against various cancers.

The biological activity of this compound can be attributed to several key mechanisms:

  • Sigma Receptor Agonism : Similar to noscapine, this compound acts as a sigma receptor agonist, contributing to its antitussive effects.
  • Microtubule Dynamics Disruption : By binding to tubulin, it disrupts microtubule formation, leading to mitotic arrest and apoptosis in cancer cells.
  • Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, preventing further cell division and proliferation.

Research Findings

Recent studies have elucidated the various biological activities of this compound. Below are key findings from notable research:

Table 1: Biological Activities of this compound

ActivityMechanismReference
AnticancerInduces apoptosis; disrupts microtubules
AntitussiveSigma receptor agonist
Anti-inflammatoryReduces inflammation in psoriasis models
Cell Proliferation InhibitionArrests cell cycle at G2/M phase

Case Studies

  • Psoriasis Model Study :
    A study investigated the effects of Noscapine on psoriasis-like lesions induced in mice. The results indicated that oral administration of Noscapine significantly reduced inflammation and erythema compared to control groups. The doses tested were 5 mg/kg, 15 mg/kg, and 45 mg/kg, with all doses showing statistically significant improvements in skin condition (p<0.001) compared to untreated controls.

    Table 2: Psoriasis Treatment Outcomes
    Treatment GroupEar Thickness Reduction (mm)Erythema Score (0-4)
    Control (5% IMQ)0.004.0
    Noscapine 5 mg/kg1.502.5
    Noscapine 15 mg/kg1.002.0
    Noscapine 45 mg/kg0.751.0
  • Cancer Cell Studies :
    In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and renal cancer cells with IC50 values ranging from 25 µM to 42.3 µM.

    Table 3: IC50 Values for Cancer Cell Lines
    Cell LineIC50 Value (µM)
    HeLa25
    MCF-742.3
    Renal Cancer39.1

Properties

IUPAC Name

(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-(trideuterio(113C)methyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO7/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18/h5-6,9,17-18H,7-8,10H2,1-4H3/t17-,18+/m1/s1/i1+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNNEGZIBPJZJG-DSZYONIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])N1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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